3-(3-Aminobutyl)oxazolidin-2-one
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Overview
Description
3-(3-Aminobutyl)oxazolidin-2-one is a compound that belongs to the oxazolidinone class of chemicals. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The structure of this compound includes an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms, and an aminobutyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Aminobutyl)oxazolidin-2-one can be achieved through various methods. One common approach involves the cyclization of N-substituted glycidylcarbamates under the conditions of triazabicyclodecene catalysis . Another method includes the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds . These methods typically require specific reaction conditions, such as the presence of strong electron-withdrawing substituents or specific catalysts.
Industrial Production Methods: Industrial production of oxazolidinones, including this compound, often involves optimized synthetic routes to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Aminobutyl)oxazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxazolidinone derivatives with additional functional groups, while substitution reactions can introduce new substituents on the oxazolidinone ring .
Scientific Research Applications
3-(3-Aminobutyl)oxazolidin-2-one has a wide range of scientific research applications. In chemistry, it is used as a chiral auxiliary in stereoselective transformations . In biology and medicine, oxazolidinones are known for their antibacterial activity, particularly against multidrug-resistant Gram-positive bacteria . The compound’s unique structure allows it to inhibit protein synthesis in bacterial cells, making it a valuable tool in the development of new antibiotics . Additionally, this compound is used in industrial applications, such as the synthesis of other biologically active compounds .
Mechanism of Action
The mechanism of action of 3-(3-Aminobutyl)oxazolidin-2-one involves the inhibition of protein synthesis in bacterial cells. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis . This action effectively halts bacterial growth and replication, making it a potent antibacterial agent. The molecular targets include the peptidyl transferase center of the ribosome, which is crucial for the translation process .
Comparison with Similar Compounds
3-(3-Aminobutyl)oxazolidin-2-one can be compared with other oxazolidinone derivatives, such as linezolid, tedizolid, and contezolid . These compounds share a similar oxazolidinone ring structure but differ in their side chains and substituents. The unique aminobutyl side chain of this compound distinguishes it from other oxazolidinones, potentially offering different pharmacokinetic and pharmacodynamic properties .
List of Similar Compounds:- Linezolid
- Tedizolid
- Contezolid
- Sutezolid
- Eperezolid
- Radezolid
- Posizolid
- Delpazolid
- TBI-223
These compounds are all part of the oxazolidinone class and are known for their antibacterial properties, particularly against resistant bacterial strains .
Properties
Molecular Formula |
C7H14N2O2 |
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Molecular Weight |
158.20 g/mol |
IUPAC Name |
3-(3-aminobutyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H14N2O2/c1-6(8)2-3-9-4-5-11-7(9)10/h6H,2-5,8H2,1H3 |
InChI Key |
PCACHZISAQGGAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN1CCOC1=O)N |
Origin of Product |
United States |
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